2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

Lipophilicity ADME Membrane Permeability

This carbamoylmethyl ester delivers >100× higher lipophilicity (XLogP3=2.8) than simple alkyl pyrazole-3-carboxylates, with 2 HBD/4 HBA architecture critical for membrane permeability and plasma protein binding studies. Its mesitylamino-oxoethyl moiety introduces a secondary amide handle for orthogonal derivatization, enabling prodrug release assays and heterocycle construction. Ideal for Caco-2/PAMPA permeability mapping, esterase-cleavable prodrug design, and antimicrobial diversity libraries. Verify experimental solubility before screening. Request a quote for gram-scale custom synthesis.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1257869-85-4
Cat. No. B2688436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
CAS1257869-85-4
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=NNC(=C2)C)C
InChIInChI=1S/C16H19N3O3/c1-9-5-10(2)15(11(3)6-9)17-14(20)8-22-16(21)13-7-12(4)18-19-13/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19)
InChIKeyCCKVZVLIADRHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate – Structural Identity and Procurement Baseline


2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 1257869-85-4) is a functionalized pyrazole-3-carboxylate ester bearing a sterically hindered 2,4,6-trimethylphenyl (mesityl) carbamoylmethyl substituent [1]. With a molecular formula of C₁₆H₁₉N₃O₃ and a molecular weight of 301.34 g·mol⁻¹, the compound integrates an H-donor/acceptor-rich architecture (2 HBD, 4 HBA) and a computed XLogP3 of 2.8, placing it in a distinctly higher lipophilicity bracket than simple alkyl pyrazole-3-carboxylate esters [1]. The compound is primarily available through specialty chemical suppliers as a research-grade screening compound or synthetic intermediate.

Why Simple Alkyl Pyrazole-3-Carboxylates Cannot Substitute for 2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate


Simple alkyl esters such as methyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 25016-17-5, LogP ≈ 0.25–0.50) and ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 4027-57-0, LogP ≈ 0.73–0.89) [1][2] differ from the target compound by more than two orders of magnitude in computed partition coefficient (ΔLogP ≥ 1.9). This magnitude of lipophilicity shift is known in medicinal chemistry to alter membrane permeability, plasma protein binding, and metabolic clearance [3]. Additionally, the mesitylamino-oxoethyl moiety introduces two hydrogen-bond donors and substantially higher polar surface area (PSA 84.1 vs. 55.0 Ų), parameters that directly impact oral bioavailability prediction and blood-brain barrier penetration potential [1][3]. Generic substitution with a lower-MW simple ester therefore risks both pharmacokinetic and target-engagement divergence that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for 2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate vs. In-Class Analogs


Computed Lipophilicity (XLogP3): 2.8 vs. 0.25–0.89 for Simple Alkyl Ester Analogs

The target compound exhibits a computed XLogP3 of 2.8 [1], which is approximately 10- to 100-fold higher in partition coefficient than the two most direct simple ester analogs: methyl 5-methyl-1H-pyrazole-3-carboxylate (LogP = 0.25–0.50) [2] and ethyl 5-methyl-1H-pyrazole-3-carboxylate (LogP = 0.73–0.89) [3]. No experimental logD₇.₄ data are available for any of these compounds. The ΔLogP of ≥1.9 relative to the methyl ester corresponds to an ~80-fold increase in predicted octanol-water partition coefficient, a magnitude that typically translates into measurably higher passive membrane permeability and altered tissue distribution [4]. Caution: These are computed values; experimental confirmation is absent.

Lipophilicity ADME Membrane Permeability Drug-Likeness

Topological Polar Surface Area: 84.1 Ų vs. 55.0 Ų for Simple Alkyl Ester Analogs

The target compound has a computed topological polar surface area (TPSA) of 84.1 Ų [1], compared to 55.0 Ų for both methyl 5-methyl-1H-pyrazole-3-carboxylate [2] and ethyl 5-methyl-1H-pyrazole-3-carboxylate [3]. This 53% increase in PSA arises from the additional amide and ester carbonyl groups in the mesitylamino-oxoethyl linker. Under the Veber rules for oral bioavailability, PSA < 140 Ų is favorable for both compounds; however, the higher PSA of the target compound places it closer to the established threshold of ~90 Ų for blood-brain barrier penetration, while the simpler esters fall well below it [4]. The differential has implications for CNS vs. peripheral target engagement strategies.

Polar Surface Area Bioavailability Blood-Brain Barrier Physicochemical Property

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate from Simpler Ester Analogs

The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) with 5 rotatable bonds [1]. In contrast, the methyl ester analog has 1 HBD, 3 HBA, and ~2 rotatable bonds [2][3]. Under Lipinski's Rule of 5, both compounds are compliant (HBD ≤ 5, HBA ≤ 10); however, the additional HBD from the mesitylamino amide NH and the increased rotatable bond count of the target compound are associated with higher entropic cost upon target binding and potentially greater susceptibility to metabolic N-dealkylation or amide hydrolysis. The 5-rotatable-bond count of the target compound approaches the optimal range (≤ 5–6) for balancing flexibility with binding affinity, whereas the simple esters' rigidity (2–3 rotatable bonds) may limit induced-fit binding to certain targets [4].

Hydrogen Bonding Molecular Flexibility Drug-Likeness Physicochemical Descriptor

Class-Level Antimicrobial Potential: Pyrazole-3-Carboxylate Scaffold Activity vs. Uncharacterized Target Compound

The pyrazole-3-carboxylate scaffold has demonstrated antimicrobial activity in peer-reviewed SAR studies. Fu et al. (2004) reported that 1H-pyrazole-3-carboxylate derivatives inhibited mycelial growth of plant pathogenic fungi, representing the first disclosure of antimicrobial activity for this substructure [1]. Separately, Radwan et al. (2014) showed that ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates achieved MIC values as low as 0.015 μmol·mL⁻¹ against Candida parapsilosis, exceeding the potency of fluconazole (MIC = 0.020 μmol·mL⁻¹) [2]. However, the target compound has not been evaluated in any published antimicrobial or antifungal assay. Its substantially higher lipophilicity (XLogP3 = 2.8 vs. ~0.7–1.1 for the active ethyl esters) positions it in an underexplored lipophilicity range that, based on class-level SAR trends, could either enhance membrane penetration or reduce aqueous solubility to a point that limits assay performance [3].

Antimicrobial Antifungal Pyrazole-3-Carboxylate Structure-Activity Relationship

Structural Distinction from the Known DAAO Inhibitor 5-Methyl-1H-pyrazole-3-carboxylic Acid

5-Methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9, also known as AS057278) is a well-characterized, orally bioavailable, blood-brain barrier-permeant D-amino acid oxidase (DAAO) inhibitor with an IC₅₀ of 910 nM against human recombinant DAAO [1]. The target compound is the carbamoylmethyl ester derivative of this acid, in which the carboxylic acid is masked as an ester linked to a mesitylamino-oxoethyl moiety. Esterification of carboxylic acids is a classical prodrug strategy to enhance membrane permeability; the target compound's XLogP3 of 2.8 vs. the free acid's predicted LogP (estimated ~0.1–0.3 based on analog trends) represents a >100-fold increase in predicted lipophilicity [2]. However, no DAAO inhibition data or in vitro metabolic stability data (e.g., esterase-mediated hydrolysis rate) are available for the target compound. Whether it functions as a DAAO prodrug, a direct-acting inhibitor with altered target selectivity, or is inactive against DAAO cannot be determined from existing evidence.

DAAO Inhibitor Enzyme Inhibition Prodrug Carboxylic Acid Bioisostere

Validated Application Scenarios for 2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation Evidence


Physicochemical Probe for Structure-Permeability Relationship Studies in the Pyrazole-3-Carboxylate Series

The target compound's XLogP3 of 2.8 and TPSA of 84.1 Ų place it in a distinct physicochemical space compared to simple alkyl pyrazole-3-carboxylate esters (LogP 0.25–0.89; PSA 55.0 Ų) [1][2]. This makes it suitable as a high-lipophilicity reference compound in systematic permeability studies (e.g., PAMPA, Caco-2 monolayer assays) designed to map the relationship between pyrazole-3-carboxylate substitution and passive membrane flux. Its 5-rotatable-bond architecture further differentiates it from the more rigid simple esters for investigations of conformational flexibility effects on permeability . Caution: No experimental permeability data exist; users must generate these data de novo.

Esterase-Mediated Prodrug Concept Exploration Using the DAAO Inhibitor Pharmacophore

The target compound is the carbamoylmethyl ester of 5-methyl-1H-pyrazole-3-carboxylic acid, a validated DAAO inhibitor (IC₅₀ = 910 nM) [1][2]. Its structure supports investigation of whether the mesitylamino-oxoethyl ester serves as a bioreversible prodrug that releases the active free acid upon esterase cleavage. Such studies could include in vitro metabolic stability assays in plasma, liver microsomes, or S9 fractions, with LC-MS/MS quantification of the liberated free acid. The mesityl group's steric bulk may modulate the rate of esterase-mediated hydrolysis relative to simpler alkyl esters, providing a tool for tunable release kinetics .

Screening Library Diversification for Antimicrobial Lead Discovery

The pyrazole-3-carboxylate scaffold has demonstrated antimicrobial activity against both bacterial and fungal pathogens [1][2]. The target compound, with its elevated lipophilicity (XLogP3 = 2.8) and additional H-bond donor capacity (2 HBD vs. 1), accesses chemical space not represented by previously tested pyrazole-3-carboxylate derivatives . It is therefore a rational inclusion in diversity-oriented screening libraries targeting Gram-positive bacteria, Candida species, or phytopathogenic fungi, provided that aqueous solubility at assay concentrations is experimentally confirmed beforehand.

Synthetic Intermediate for Derivatization via Amide or Ester Functional Group Interconversion

The compound's carbamoylmethyl ester and pyrazole NH functionalities offer two orthogonal reactive handles for further derivatization. The mesitylamino amide can undergo selective hydrolysis, reduction, or N-functionalization, while the pyrazole-3-carboxylate ester can be cleaved to the free acid or transesterified [1]. This dual reactivity profile distinguishes it from simple alkyl pyrazole-3-carboxylates, which lack the secondary amide functionality, making it a versatile intermediate for constructing more complex heterocyclic systems in medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.